molecular formula C7H8N4S B3006047 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine CAS No. 439692-69-0

4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B3006047
CAS No.: 439692-69-0
M. Wt: 180.23
InChI Key: ACDBTJHVXFDSII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo derivatives, amines, and substituted thienopyrimidines, which can have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydrazine and methyl groups enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(6-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-5-6(11-8)9-3-10-7(5)12-4/h2-3H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDBTJHVXFDSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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